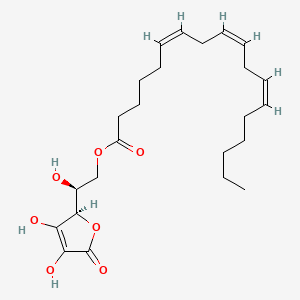
Unii-B7DM6S48B2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AVN-322 es un compuesto conocido como antagonista del receptor de la 5-hidroxitriptamina subtipo 6. Es fabricado por Avineuro Pharmaceuticals Inc. AVN-322 es conocido por su capacidad para revertir los efectos negativos de la escopolamina y el MK-801, lo que lo convierte en un candidato prometedor para la mejora cognitiva .
Métodos De Preparación
La ruta sintética para AVN-322 implica la preparación de una solución madre disolviendo 2 miligramos del fármaco en 50 microlitros de dimetilsulfóxido, lo que da como resultado una concentración de solución madre de 40 miligramos por mililitro . El compuesto se somete entonces a diversas condiciones de reacción para obtener el producto deseado. Los métodos de producción industrial para AVN-322 no están ampliamente documentados, pero se sabe que se produce en laboratorios de investigación para estudios preclínicos y clínicos .
Análisis De Reacciones Químicas
AVN-322 experimenta varios tipos de reacciones químicas, entre ellas:
Oxidación: AVN-322 puede oxidarse en condiciones específicas para formar diversos productos de oxidación.
Reducción: El compuesto también puede experimentar reacciones de reducción, lo que lleva a la formación de derivados reducidos.
Sustitución: AVN-322 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos en condiciones adecuadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
AVN-322 tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como herramienta de investigación para estudiar las interacciones y funciones de los receptores de la 5-hidroxitriptamina subtipo 6.
Biología: AVN-322 se emplea en estudios biológicos para investigar sus efectos sobre las funciones cognitivas y la mejora de la memoria.
Mecanismo De Acción
AVN-322 ejerce sus efectos antagonizando selectivamente el receptor de la 5-hidroxitriptamina subtipo 6. Este receptor está implicado en los procesos de aprendizaje, memoria y cognición. Al bloquear este receptor, AVN-322 mejora la función cognitiva y la memoria en modelos animales . El compuesto también demuestra potencial antipsicótico al restaurar la disfunción cognitiva inducida por la escopolamina y el MK-801 .
Comparación Con Compuestos Similares
AVN-322 es similar a otros antagonistas del receptor de la 5-hidroxitriptamina subtipo 6, como AVN-101 y AVN-211. Estos compuestos también están en investigación por su potencial para tratar la enfermedad de Alzheimer y otros trastornos cognitivos . AVN-322 es único por su alta biodisponibilidad oral y su favorable penetración de la barrera hematoencefálica, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Compuestos similares incluyen:
Propiedades
Número CAS |
1194574-68-9 |
|---|---|
Fórmula molecular |
C17H20ClN5O2S |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-4-amine;hydrochloride |
InChI |
InChI=1S/C17H19N5O2S.ClH/c1-18-16-15(25(23,24)13-6-4-3-5-7-13)17-19-10-12-11-21(2)9-8-14(12)22(17)20-16;/h3-7,10H,8-9,11H2,1-2H3,(H,18,20);1H |
Clave InChI |
HLQZXWFRTGIZIJ-UHFFFAOYSA-N |
SMILES |
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl |
SMILES canónico |
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AVN-322; AVN 322; AVN322 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)


![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![(1S,6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione](/img/structure/B605643.png)
